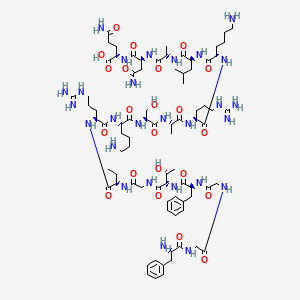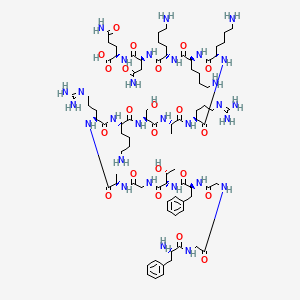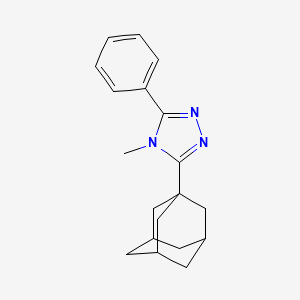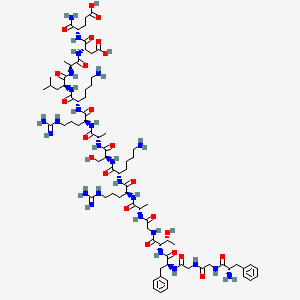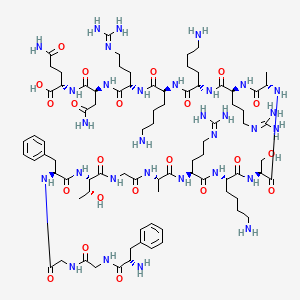
Fggftgarksarkkrnq
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fggftgarksarkkrnq: is a synthetic peptide compound that has garnered attention in the field of biomedical research. It is primarily investigated for its potential as a discovery agent targeting the nociceptin receptor, which plays a role in pain modulation and other physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fggftgarksarkkrnq typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Purification is typically achieved through high-performance liquid chromatography (HPLC), followed by lyophilization to obtain the peptide in a stable, dry form.
Análisis De Reacciones Químicas
Types of Reactions
Fggftgarksarkkrnq can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues, converting them to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted through site-directed mutagenesis to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Mutagenesis reagents such as oligonucleotides and DNA polymerases.
Major Products
Oxidation: Methionine sulfoxide derivatives.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Peptide analogs with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Fggftgarksarkkrnq has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating nociceptin receptors, which are involved in pain perception and other neurological functions.
Medicine: Potential therapeutic agent for pain management and other conditions related to nociceptin receptor activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
Fggftgarksarkkrnq exerts its effects by binding to the nociceptin receptor (OPRL1), a G protein-coupled receptor involved in pain modulation. Upon binding, it activates intracellular signaling pathways, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This results in the modulation of ion channels and neurotransmitter release, ultimately affecting pain perception and other physiological responses .
Comparación Con Compuestos Similares
Fggftgarksarkkrnq can be compared with other nociceptin receptor ligands, such as:
Nociceptin: The natural ligand for the nociceptin receptor, with similar binding properties but different pharmacokinetics.
Ro 64-6198: A synthetic nociceptin receptor agonist with distinct structural features and therapeutic potential.
J-113397: A selective nociceptin receptor antagonist used in research to study receptor function.
This compound stands out due to its unique amino acid sequence and synthetic accessibility, making it a valuable tool for studying nociceptin receptor biology and developing new therapeutic agents .
Propiedades
Fórmula molecular |
C82H137N31O22 |
|---|---|
Peso molecular |
1909.2 g/mol |
Nombre IUPAC |
(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C82H137N31O22/c1-44(101-63(119)42-100-78(133)65(46(3)115)113-76(131)57(38-48-21-8-5-9-22-48)103-64(120)41-98-62(118)40-99-68(123)49(86)37-47-19-6-4-7-20-47)66(121)104-53(26-16-34-95-80(89)90)71(126)108-52(25-12-15-33-85)74(129)112-59(43-114)77(132)102-45(2)67(122)105-54(27-17-35-96-81(91)92)72(127)107-50(23-10-13-31-83)69(124)106-51(24-11-14-32-84)70(125)109-55(28-18-36-97-82(93)94)73(128)111-58(39-61(88)117)75(130)110-56(79(134)135)29-30-60(87)116/h4-9,19-22,44-46,49-59,65,114-115H,10-18,23-43,83-86H2,1-3H3,(H2,87,116)(H2,88,117)(H,98,118)(H,99,123)(H,100,133)(H,101,119)(H,102,132)(H,103,120)(H,104,121)(H,105,122)(H,106,124)(H,107,127)(H,108,126)(H,109,125)(H,110,130)(H,111,128)(H,112,129)(H,113,131)(H,134,135)(H4,89,90,95)(H4,91,92,96)(H4,93,94,97)/t44-,45-,46+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-/m0/s1 |
Clave InChI |
LIKGHYIDQTYXFY-VUXBHJHDSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O |
SMILES canónico |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



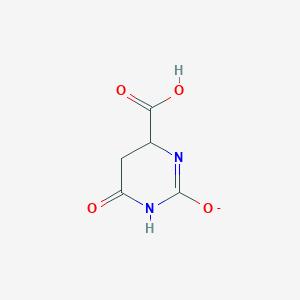

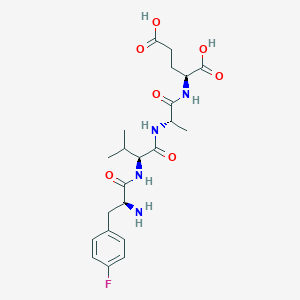
![(3R,4S)-4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-[(1R,2S)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B10848596.png)
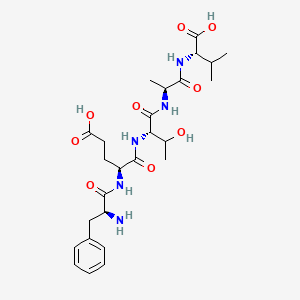
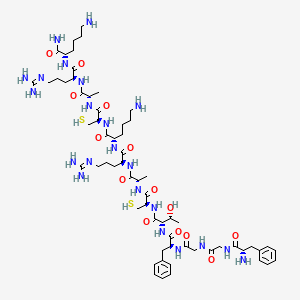
![amino 3-(2-methoxyethoxy)-5',5',13-trimethyl-6'-oxospiro[7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17,2'-oxane]-2-carboxylate](/img/structure/B10848606.png)
